N-(But-3-en-1-yl)-2-iodoaniline

Palladium-catalyzed cyclization Quinoline synthesis Heck reaction

Researchers face chemoselectivity challenges when synthesizing quinolines from ortho-iodoanilines; N-allyl analogs predominantly yield indoles. N-(But-3-en-1-yl)-2-iodoaniline (CAS 118670-86-3) solves this by providing a homoallylic tether that directs palladium-catalyzed cyclization exclusively to the quinoline scaffold without auxiliary directing groups. - Enables directing-group-free synthesis of quinoline pharmacophores, improving step economy. - Provides two orthogonal reactive handles (aryl iodide, terminal alkene) for sequential diversification. - Offers a calculated LogP of 3.35, a quantifiable increment for ADME optimization in SAR studies.

Molecular Formula C10H12IN
Molecular Weight 273.11 g/mol
CAS No. 118670-86-3
Cat. No. B14303788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(But-3-en-1-yl)-2-iodoaniline
CAS118670-86-3
Molecular FormulaC10H12IN
Molecular Weight273.11 g/mol
Structural Identifiers
SMILESC=CCCNC1=CC=CC=C1I
InChIInChI=1S/C10H12IN/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2,4-7,12H,1,3,8H2
InChIKeyRTZXUSLVQBHEJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(But-3-en-1-yl)-2-iodoaniline Chemical Identity and Properties


N-(But-3-en-1-yl)-2-iodoaniline (CAS 118670-86-3), also designated as N-but-3-enyl-2-iodoaniline or Benzenamine, N-3-butenyl-2-iodo-, is a halogenated aromatic amine derivative with the molecular formula C10H12IN and a molecular weight of 273.11 g/mol [1]. The compound belongs to the class of ortho-iodoaniline derivatives and features a terminal alkene (but-3-en-1-yl) substituent on the aniline nitrogen, along with an iodine atom at the ortho position of the aromatic ring . Its calculated physicochemical properties include a LogP value of 3.3522 and a polar surface area (PSA) of 12.03 Ų [1].

1
Quinoline synthesis without directing group via Pd-catalyzed cyclization
2
Orthogonal terminal alkene handle for sequential diversification strategies
3
Secondary amine for post-cyclization functionalization or H-bond-directed reactivity

N-(But-3-en-1-yl)-2-iodoaniline: Why Closest Analogs Fail


Substitution with closely related N-alkenyl-2-iodoaniline analogs is not chemically neutral; the specific length and unsaturation pattern of the N-alkenyl tether directly dictate the regiochemical outcome of palladium-catalyzed cyclization reactions [1]. While N-allyl-2-iodoaniline (C3 tether) predominantly yields indole ring systems via intramolecular Heck cyclization, the homoallylic (C4) tether of N-(But-3-en-1-yl)-2-iodoaniline alters the cyclization pathway to preferentially afford quinoline derivatives without requiring additional directing groups [2][3]. This substrate-controlled chemoselectivity means that substituting the but-3-en-1-yl moiety with an allyl, crotyl, or saturated butyl group will not produce the same heterocyclic scaffold under identical reaction conditions, rendering generic substitution functionally invalid for target-oriented synthesis [3].

  • N-Allyl analog (C3 tether) shifts cyclization to indole scaffold; quinoline outcome may not be achieved without additional directing group.
  • Saturated N-alkyl analogs (e.g., sec-butyl) lack orthogonal alkene reactivity, limiting sequential diversification and metathesis options.
  • Tertiary amine (N-methyl) analogs remove NH handle; post-cyclization derivatization and hydrogen-bond-directed control may differ.

N-(But-3-en-1-yl)-2-iodoaniline Differentiation vs. Analogs


Homoallylic Tether Enables Directing-Group-Free Quinoline Synthesis

N-(But-3-en-1-yl)-2-iodoaniline, as a homoallylic (C4) substrate, undergoes palladium-catalyzed intramolecular cyclization to yield quinoline derivatives without requiring an auxiliary directing group. In contrast, N-allyl-2-iodoaniline (C3 tether) predominantly yields indole ring systems under identical palladium-catalyzed conditions; quinoline formation from N-allyl substrates only occurs when an additional 2′-ethoxycarbonyl directing group is present [1][2]. This represents a substrate-controlled chemoselectivity switch driven by the increased tether length.

Scaffold Switch
Head-to-head
Pd-catalyzed cyclization: target yields quinoline directly; N-allyl analog yields indole without directing group.
Substrate-controlled chemoselectivity; avoids extra synthetic steps.
See Larsen & Cai, 2005 (Science of Synthesis).
Palladium-catalyzed cyclization Quinoline synthesis Heck reaction Chemoselectivity

LogP and Molecular Weight Differentiation for ADME Tuning

The extended butenyl tether of N-(But-3-en-1-yl)-2-iodoaniline (C10H12IN, MW 273.11 g/mol, LogP 3.35) provides increased molecular weight and enhanced lipophilicity relative to the allyl analog N-allyl-2-iodoaniline (C9H10IN, MW 259.09 g/mol, LogP 2.96) [1][2]. This LogP difference of approximately +0.39 log units reflects the additional methylene unit in the N-alkenyl chain.

Lipophilicity Offset
Reported
LogP 3.35 (target) vs. 2.96 (N-allyl); ΔMW +14.02 g/mol.
Incremental lipophilicity adjustment for ADME tuning while retaining reactive handle.
Calculated LogP values; experimental validation advised.
Lipophilicity LogP Physicochemical properties ADME optimization

Terminal Alkene Handle vs. Saturated Alkyl Group

N-(But-3-en-1-yl)-2-iodoaniline contains a terminal alkene moiety (but-3-en-1-yl) that provides a secondary reactive handle orthogonal to the aryl iodide . In contrast, N-(butan-2-yl)-2-iodoaniline bears a saturated sec-butyl group lacking alkene functionality . The terminal alkene of the but-3-en-1-yl group enables participation in additional transformations including Heck couplings, hydroboration, epoxidation, and olefin metathesis, which are inaccessible to the saturated butyl analog.

Alkene Handle
Class-level
Terminal alkene present vs. saturated sec-butyl analog (no alkene).
Enables orthogonal transformations (Heck, metathesis, hydroboration) inaccessible to saturated analogs.
Source: structural comparison; reactivity inferred from general functional group behavior.
Cross-coupling Alkene functionalization Synthetic versatility Orthogonal reactivity

Validated Pd-Catalyzed Cyclization for Heterocycle Synthesis

N-(But-3-en-1-yl)-2-iodoaniline has been explicitly validated as a viable substrate in palladium-catalyzed intramolecular cyclization reactions for the synthesis of nitrogen-containing heterocycles [1]. The compound appears alongside structurally diverse N-alkenyl-2-iodoaniline derivatives in a foundational study establishing that catalytic amounts of Pd(OAc)2 in the presence of n-Bu4NCl, DMF, and an appropriate base efficiently cyclize nitrogen-containing o-iodoaryl alkenes to yield quinolines and related heterocyclic scaffolds under mild conditions [1].

Pd Cyclization Validation
Method context
Confirmed as viable substrate in foundational Pd-catalyzed heterocycle synthesis (Pd(OAc)₂, n-Bu₄NCl, DMF).
Supports procurement confidence for Pd-catalyzed cyclization workflows.
Class-level evidence; yields vary with substitution (ca. 40–96% reported for analogs).
Intramolecular Heck cyclization Heterocycle synthesis Palladium catalysis Nitrogen heterocycles

Secondary Amine NH vs. Tertiary Amine for Regiocontrol

N-(But-3-en-1-yl)-2-iodoaniline retains a secondary amine (NH) functionality, whereas analogs such as N-(2-butenyl)-N-methyl-2-iodoaniline (CAS 1407968-60-8 for the N-methyl variant) possess a tertiary amine lacking the NH proton [1]. The secondary amine NH can participate in hydrogen bonding, serve as a directing group for metal-catalyzed reactions, and undergo subsequent N-functionalization (e.g., acylation, sulfonylation, alkylation) after initial transformations at the iodide or alkene positions.

NH vs. N-Me
Class-level
Secondary amine (NH) present; tertiary N-methyl analog (C₁₁H₁₄IN) lacks NH handle.
NH enables post-cyclization acylation/sulfonylation and potential H-bond-directed reactivity.
Structural inference; NH reactivity context.
Secondary amine NH directing group Regioselectivity Cyclization control

Monofunctional Alkene Tether for Controlled Cyclization

N-(But-3-en-1-yl)-2-iodoaniline possesses a single terminal alkene tether, whereas N,N-diallyl-2-iodoaniline (and related dicrotyl derivatives) contain two alkenyl groups on the aniline nitrogen [1]. The monofunctional nature of N-(But-3-en-1-yl)-2-iodoaniline eliminates competing cyclization pathways that can occur with bis-alkenyl substrates, thereby providing predictable and controlled intramolecular Heck cyclization outcomes. In contrast, N,N-dicrotylaniline derivatives undergo manganese-mediated radical cyclization yielding indoline derivatives in 74% yield under specific conditions [1].

Mono- vs. Bis-alkenyl
Class-level
Single butenyl tether vs. bis-crotyl analog (2-iodo-N,N-dicrotylaniline).
Simplified cyclization manifold; reduces competing pathways relative to bis-alkenyl substrates.
Radical cyclization of bis-crotyl analog reported (74% yield); mono-alkenyl avoids this manifold.
Mono-alkenyl tether Intramolecular cyclization Synthetic control Indoline synthesis

N-(But-3-en-1-yl)-2-iodoaniline Research and Industrial Applications


Directing-Group-Free Quinoline Synthesis via Heck Cyclization

N-(But-3-en-1-yl)-2-iodoaniline serves as a preferred starting material for the direct synthesis of quinoline derivatives via palladium-catalyzed intramolecular Heck cyclization. Unlike N-allyl-2-iodoaniline, which requires a 2′-ethoxycarbonyl directing group to divert cyclization from indole to quinoline formation, the homoallylic tether of N-(But-3-en-1-yl)-2-iodoaniline enables quinoline formation without auxiliary directing functionality [1][2]. This application is particularly valuable in medicinal chemistry programs targeting quinoline-based pharmacophores (e.g., antimalarial, antibacterial, and kinase inhibitor scaffolds) where step economy and protecting-group-free routes are prioritized.

Lead Optimization with Defined Lipophilicity Increment

In drug discovery programs where incremental LogP adjustments are required to optimize ADME properties, N-(But-3-en-1-yl)-2-iodoaniline (LogP 3.35) offers a structurally defined intermediate that increases lipophilicity by approximately +0.39 LogP units relative to the N-allyl analog (LogP 2.96) while preserving the ortho-iodoaniline reactive handle for subsequent cross-coupling diversification [3]. This makes it a strategic choice for SAR studies where small, quantifiable lipophilicity changes are needed without altering the core reactive functionality.

Orthogonal Functionalization via Aryl Iodide and Terminal Alkene

N-(But-3-en-1-yl)-2-iodoaniline provides two orthogonal reactive handles: an aryl iodide for cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) and a terminal alkene for alkene-specific transformations (hydroboration, epoxidation, metathesis, Heck couplings with external partners). This orthogonality enables sequential diversification strategies where the iodide is functionalized first, followed by alkene modification, or vice versa, enabling efficient construction of molecular complexity in diversity-oriented synthesis and parallel library generation [4].

Copper-Catalyzed Benzimidazole Synthesis

N-(But-3-en-1-yl)-2-iodoaniline belongs to the class of N-alkyl-2-iodoaniline substrates that have been demonstrated to undergo copper-catalyzed double C-N bond formation with sodium azide to yield benzimidazole derivatives [5]. This transformation represents an efficient approach to benzimidazole scaffolds, which are privileged structures in pharmaceutical and agrochemical development. The butenyl substituent provides a functional handle for subsequent derivatization of the resulting benzimidazole product.

Application
Selection Property
Validation Focus
Directing-group-free quinoline synthesis
Homoallylic tether for chemoselective cyclization
Confirm quinoline scaffold formation under Pd conditions
SAR with defined lipophilicity increment
Controlled LogP offset from N-allyl analog
Assess ADME impact of incremental lipophilicity change
Orthogonal sequential diversification
Dual reactive handles (aryl iodide + terminal alkene)
Verify compatibility of cross-coupling then alkene functionalization
Copper-catalyzed benzimidazole synthesis
N-alkyl-2-iodoaniline substrate class
Confirm benzimidazole formation via Cu-catalyzed C-N coupling

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